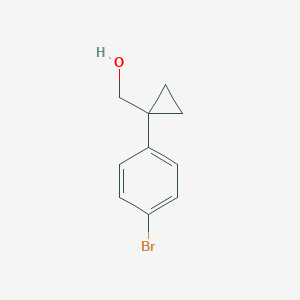

(1-(4-Bromophenyl)cyclopropyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-bromophenyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMJCMNWILCLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604158 | |

| Record name | [1-(4-Bromophenyl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98480-31-0 | |

| Record name | [1-(4-Bromophenyl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-bromophenyl)cyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (1-(4-Bromophenyl)cyclopropyl)methanol

Achieving stereocontrol is a critical aspect of modern synthetic chemistry, particularly in the preparation of chiral molecules. While specific stereoselective syntheses of this compound are not extensively detailed in readily available literature, methodologies for closely related compounds provide a clear blueprint for how such a synthesis could be approached.

A powerful strategy for the enantioselective synthesis of cyclopropane-containing molecules involves the cyclopropanation of allylic alcohols. Research has demonstrated that zinc carbenoids, in conjunction with a chiral dioxaborolane ligand, can efficiently convert fluoro-substituted allylic alcohols into fluorocyclopropanes with high yields and excellent enantioselectivities. This method provides access to a diverse range of structurally complex chiral fluorocyclopropanes, which are valuable building blocks in medicinal chemistry.

The reaction typically involves the use of bis(iodomethyl)zinc (CH₂I₂) and diethylzinc (Et₂Zn) to generate the zinc carbenoid species. The chiral dioxaborolane ligand directs the approach of the carbenoid to the double bond of the allylic alcohol, thereby controlling the stereochemistry of the newly formed cyclopropane (B1198618) ring. The general efficacy of this method is highlighted by its successful application to a variety of substituted 2- and 3-fluoroallylic alcohols.

Key Features of Enantioselective Cyclopropanation:

| Feature | Description |

| Reagents | Zinc carbenoids (e.g., from CH₂I₂ and Et₂Zn) |

| Chiral Control | Chiral dioxaborolane ligand |

| Substrates | Fluoro-substituted allylic alcohols |

| Products | Chiral fluorocyclopropyl methanols |

| Stereoselectivity | High enantioselectivity (excellent 'es' values) |

| Yields | Generally high |

This methodology, while demonstrated for fluoro-substituted analogs, establishes a strong precedent for the asymmetric synthesis of other substituted cyclopropylmethanols, including this compound, by selecting the appropriately substituted allylic alcohol precursor.

Ultrasound irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, milder conditions, and higher yields. One area where this has been successfully applied is in the Claisen-Schmidt condensation to produce chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are important intermediates in the synthesis of various heterocyclic compounds and can serve as precursors to cyclopropane-containing molecules.

The synthesis of chalcones via ultrasound typically involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent. This method has been shown to be highly efficient and stereoselective, predominantly forming the E-isomer of the chalcone (B49325).

While not a direct synthesis of this compound, the ultrasound-promoted synthesis of chalcones represents an advanced methodology for creating key precursors. The resulting α,β-unsaturated ketone functionality of the chalcone can then be subjected to a cyclopropanation reaction, for example, through a Michael-initiated ring closure (MIRC) reaction, to form a cyclopropyl (B3062369) ketone, which can subsequently be reduced to the desired cyclopropylmethanol (B32771).

Advantages of Ultrasound-Promoted Chalcone Synthesis:

| Advantage | Description |

| Reaction Time | Significantly reduced compared to conventional methods |

| Yields | Often high to excellent |

| Conditions | Mild, often at ambient temperature |

| Green Chemistry | Energy efficient and often uses less hazardous solvents |

| Selectivity | High stereoselectivity for trans (E) isomers |

Precursor Synthesis and Derivatization Routes

The synthesis of this compound can also be accomplished through the chemical modification of various precursor molecules. These routes rely on well-established chemical transformations to introduce or modify the required functional groups.

A straightforward and common method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. In this context, this compound can be readily prepared by the reduction of (4-bromophenyl)(cyclopropyl)methanone.

This transformation is typically achieved using a hydride-reducing agent. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose, often in an alcoholic solvent like methanol (B129727) or ethanol (B145695). For less reactive ketones, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) can be employed.

The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the alcohol. The stereochemistry of this reduction can sometimes be influenced by the steric environment around the carbonyl group.

Typical Conditions for Ketone Reduction:

| Reagent | Solvent | Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0°C to room temperature, anhydrous |

Another potential precursor for this compound is 1-bromo-4-(1-cyclopropylvinyl)benzene. This compound possesses a carbon-carbon double bond that can be chemically transformed into the desired hydroxymethyl group.

A standard and highly effective method for this conversion is the hydroboration-oxidation reaction. This two-step process provides an anti-Markovnikov addition of water across the double bond. In the first step, a borane reagent (such as borane-THF complex, BH₃·THF) adds to the alkene. The boron atom attaches to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. In the second step, the resulting organoborane is oxidized, typically with hydrogen peroxide (H₂O₂) and a base (like sodium hydroxide, NaOH), to replace the boron atom with a hydroxyl group.

This reaction is known for its high regioselectivity and stereospecificity (syn-addition), making it a reliable method for the synthesis of alcohols from alkenes.

1-(4-Bromophenyl)cyclopropane-1-carbonitrile is another viable intermediate for the synthesis of this compound. The conversion of the nitrile group to a hydroxymethyl group typically requires a two-step synthetic sequence.

First, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid. This hydrolysis is usually carried out under acidic (e.g., aqueous sulfuric acid) or basic (e.g., aqueous sodium hydroxide) conditions, followed by acidification.

Second, the resulting carboxylic acid can be reduced to the primary alcohol, this compound. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride will not reduce carboxylic acids. The reaction is performed in an anhydrous ethereal solvent and is followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. An alternative route involves the reduction of the carboxylic acid to cyclopropylmethanol using hydrogenation with a nickel or cobalt catalyst.

This two-step approach provides a reliable pathway from the readily accessible cyclopropanecarbonitrile intermediate to the target alcohol.

Ring-Opening Reactions of Cyclopropanol Intermediates for Fluorinated Ketone Synthesis

The synthesis of fluorinated ketones is of significant interest in medicinal chemistry, and the ring-opening of cyclopropanol intermediates provides a powerful route to access these structures. This transformation leverages the inherent strain of the three-membered ring, which can be selectively cleaved under specific conditions to introduce fluorine-containing moieties.

Various transition metals and reaction conditions have been explored to achieve the synthesis of β-fluorinated and other β-substituted ketones from cyclopropanol precursors. These reactions often proceed through either a metallo-homoenolate or a β-alkyl radical intermediate. chimia.ch The choice of catalyst and reagents dictates the reaction pathway and the final product.

One notable approach involves a copper-catalyzed cyclopropanol ring-opening cross-coupling with difluoroalkyl bromides. rsc.org This method allows for the synthesis of various β-(fluoro)alkylated ketones under mild conditions with excellent functional group tolerance. rsc.org Mechanistic studies suggest the reaction proceeds via a radical cyclopropanol ring-opening process, where the more substituted bond of the cyclopropane ring is selectively cleaved. rsc.org

Silver-mediated reactions have also proven effective. For instance, using silver(I) fluoride (AgF) or silver(II) fluoride (AgF2) as both an oxidant and a fluorine source can produce β-fluorinated ketones. uni-regensburg.de The proposed mechanism involves the formation of a silver-alkoxide complex, followed by a single-electron oxidation to generate an alkoxy radical, which then undergoes ring-opening and subsequent fluorination. uni-regensburg.de Photocatalyzed methods using reagents like Selectfluor under mild conditions also provide an efficient route to β-fluorinated carbonyl compounds. uni-regensburg.de

| Method | Catalyst/Reagent | Key Features | Intermediate Type |

| Copper-Catalyzed Cross-Coupling | Cu(OTf)₂ | Mild conditions, excellent functional group tolerance. rsc.org | β-alkyl radical chimia.chrsc.org |

| Silver-Mediated Fluorination | AgF₂ | Acts as both oxidant and fluorine source. uni-regensburg.de | Alkoxy radical uni-regensburg.de |

| Photocatalyzed Fluorination | Selectfluor | Occurs under mild and simple conditions. uni-regensburg.de | Radical Intermediates uni-regensburg.de |

| Iron(III)-Mediated Arylation | Fe(NO₃)₃ | Involves oxidative radical ring-opening and cyclization. nih.gov | Radical Intermediates nih.gov |

These ring-opening strategies highlight the versatility of the cyclopropanol group as a latent ketone, enabling the introduction of valuable fluoroalkyl groups into organic molecules.

Catalytic Strategies in the Synthesis and Modification of this compound Analogs

Catalysis plays a pivotal role in both the construction of the cyclopropylmethanol core and the subsequent modification of its analogs. Transition metal catalysis, in particular, offers a wide array of tools for efficient and selective transformations.

Transition Metal Mediated Transformations

The aryl bromide present in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the molecule's structure.

Palladium-catalyzed reactions are especially prominent in this context. Key examples include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce substituted vinyl groups. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes. researchgate.net

Stille Coupling: Reaction with organostannanes. researchgate.net

Hiyama Coupling: Reaction with organosilanes. researchgate.net

These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. The efficiency and selectivity of these transformations have made them indispensable tools for drug discovery and materials science. researchgate.net

Lewis Base Catalysis for Stereoselective Transformations

Lewis base catalysis involves the acceleration of a chemical reaction by an electron-pair donor (the Lewis base) interacting with an electron-pair acceptor (a reagent or substrate). chimia.ch This strategy can be employed to achieve high levels of stereoselectivity in the synthesis and modification of chiral molecules, including analogs of this compound.

A chiral Lewis base can activate a weak Lewis acid, enabling it to participate in reactions like carbonyl additions with high enantioselectivity. chimia.ch In the context of cyclopropane chemistry, Lewis acids have been shown to catalyze the ring-opening of donor-acceptor cyclopropanes. rsc.orguni-regensburg.de While this typically involves Lewis acids, the principles of Lewis base catalysis could be applied to stereoselectively modify the cyclopropylmethanol core. For instance, a chiral Lewis base could be used to deliver a nucleophile to the molecule in an asymmetric fashion or to control the stereochemistry of a ring-opening or rearrangement reaction. The binding of a Lewis base can enhance either the nucleophilic or electrophilic character of the species it interacts with, providing a versatile tool for controlling reactivity and selectivity. chimia.ch

Palladium-Catalyzed Cyclopropanisation of Allyl Alcohol

The synthesis of the core cyclopropylmethanol structure can be achieved through various methods, including the palladium-catalyzed cyclopropanation of allyl alcohol. acs.org This method represents a direct approach to forming the three-membered ring and installing the hydroxymethyl group simultaneously. The reaction typically involves a palladium catalyst and a carbene precursor, such as diazomethane. acs.org While effective, this specific method often involves expensive and hazardous reagents. acs.org

Modern variations of metal-catalyzed cyclopropanation reactions offer more practical alternatives. Palladium pincer complexes, for example, have been used to catalyze the boronation of vinyl cyclopropanes and allyl acetates, demonstrating the utility of palladium in activating these systems for further functionalization. acs.org Palladium catalysts are also employed in formal [3+2] cycloadditions of vinyl cyclopropanes with electron-poor olefins to create functionalized cyclopentanes, showcasing the diverse reactivity of cyclopropane derivatives under palladium catalysis. nih.gov Furthermore, palladium-catalyzed cyclocarbonylation of allyl alcohol has been developed to synthesize lactones and quinolizinones, highlighting the versatility of this starting material in complex molecule synthesis. researchgate.net

Rhodium-Catalyzed Cyclopropanation in Ketone Synthesis

Rhodium catalysts are exceptionally effective for cyclopropanation reactions, particularly in the synthesis of cyclopropyl ketones, which are direct precursors to cyclopropylmethanols like this compound via reduction. These methods often involve the reaction of an alkene with a diazo compound in the presence of a chiral rhodium catalyst to achieve high levels of stereoselectivity.

Key developments in this area include:

Rh(III)-Catalyzed Directed Cyclopropanation: A diastereoselective [2+1] annulation of allylic alcohols can be initiated by the C-H activation of N-enoxyphthalimides to produce substituted cyclopropyl-ketones.

Enantioselective Cyclopropanation: Chiral rhodium catalysts, such as Rh₂(S-TCPTAD)₄, can mediate the reaction of electron-deficient alkenes with aryldiazoacetates, yielding cyclopropanes with high enantiomeric excess (up to 98% ee).

Azavinyl Carbene Chemistry: N-Sulfonyl 1,2,3-triazoles serve as stable precursors to rhodium(II) azavinyl carbenes, which react with a range of olefins to produce cyclopropane derivatives with excellent diastereo- and enantioselectivity.

These rhodium-catalyzed methods provide powerful and versatile routes to enantioenriched cyclopropane-containing building blocks essential for the synthesis of complex target molecules.

| Catalyst Type | Reaction | Key Feature | Precursors |

| Rh(III) Complexes | Directed [2+1] Annulation | Diastereoselective | Allylic alcohols, N-enoxyphthalimides |

| Chiral Rh(II) Carboxylates | Asymmetric Cyclopropanation | High enantioselectivity (up to 98% ee) | Alkenes, Aryldiazoacetates |

| Chiral Rh(II) Complexes | Azavinyl Carbene Cyclopropanation | Excellent diastereo- and enantioselectivity | Olefins, N-Sulfonyl 1,2,3-triazoles |

Homogeneous Metal Complexes in Hydrogenation Catalysis

Homogeneous hydrogenation, which occurs with the catalyst dissolved in the reaction medium, offers mild reaction conditions and high selectivity. Soluble transition metal complexes, particularly those of rhodium, are widely used for this purpose.

Wilkinson's catalyst, Rh(PPh₃)₃Cl, is a well-known example of a homogeneous hydrogenation catalyst. It is effective for the reduction of alkenes and alkynes without affecting other functional groups like carbonyls or esters. The mechanism involves the coordination of the alkene to the rhodium center, followed by the insertion of hydrogen.

In the context of synthesizing this compound analogs, homogeneous hydrogenation could be applied in several ways. For instance, a precursor cyclopropyl ketone could be stereoselectively reduced to the corresponding alcohol using a chiral homogeneous catalyst. Alternatively, other unsaturated functionalities within a more complex analog could be selectively reduced. While precious metals like rhodium are common, research is also ongoing into the development of catalysts based on more abundant and less expensive metals, such as manganese and tungsten, for homogeneous hydrogenation reactions.

Structural Elucidation and Spectroscopic Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (1-(4-Bromophenyl)cyclopropyl)methanol, ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon skeleton and the placement of hydrogen atoms. Although specific experimental spectra for the target compound are not widely published, a detailed analysis can be inferred from the well-established chemical shifts and coupling constants of structurally related compounds.

¹H NMR Analysis of Related Compounds

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms (protons). The expected spectrum for this compound would exhibit distinct signals corresponding to the aromatic, cyclopropyl (B3062369), methylene (B1212753), and hydroxyl protons. libretexts.orgcompoundchem.com

Aromatic Protons: The 4-substituted bromophenyl group is expected to show a characteristic AA'BB' splitting pattern. The protons on the carbons adjacent to the carbon bearing the cyclopropyl group (ortho) and those adjacent to the bromine atom (meta) will appear as two distinct doublets in the aromatic region, typically between δ 7.0 and 7.6 ppm. oregonstate.edulibretexts.org

Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group attached to the cyclopropane (B1198618) ring are expected to appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton. Their chemical shift is influenced by the electronegative oxygen atom, typically falling in the range of δ 3.5-4.5 ppm. oregonstate.edulibretexts.org

Cyclopropyl Protons: The protons on the cyclopropane ring are known to be highly shielded due to the ring's unique electronic structure, causing them to appear at unusually high field (upfield) compared to other aliphatic protons. compoundchem.com The two sets of non-equivalent methylene protons on the cyclopropane ring would likely appear as complex multiplets in the range of δ 0.5-1.5 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift can vary (typically δ 1.0-5.0 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding. compoundchem.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (AA'BB') | 7.0 - 7.6 | Two Doublets |

| Methylene (-CH₂OH) | 3.5 - 4.5 | Singlet or Doublet |

| Cyclopropyl (-CH₂-) | 0.5 - 1.5 | Multiplets |

| Hydroxyl (-OH) | 1.0 - 5.0 (variable) | Singlet (broad) |

¹³C NMR Analysis of Related Compounds

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. libretexts.orglibretexts.org The expected chemical shifts for the carbon atoms in this compound are based on data from similar structures containing bromophenyl, cyclopropyl, and alcohol functionalities. spectrabase.comresearchgate.net

Aromatic Carbons: The spectrum would show four signals for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) would be found around δ 120-125 ppm. The ipso-carbon attached to the cyclopropyl group would appear significantly downfield (δ 140-145 ppm). The other two aromatic carbons (CH) would resonate in the typical aromatic region of δ 128-132 ppm. wisc.edu

Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring bonded to both the phenyl group and the methanol (B129727) group (C-1) would be deshielded, appearing in the range of δ 20-30 ppm.

Methylene Cyclopropyl Carbons: The two methylene carbons (-CH₂-) of the cyclopropane ring would be highly shielded, resonating at a high field, typically between δ 10-20 ppm. docbrown.info

Methanol Carbon (-CH₂OH): The carbon of the hydroxymethyl group would be deshielded by the adjacent oxygen atom, with an expected chemical shift in the range of δ 60-70 ppm. wisc.edu

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-ipso) | 140 - 145 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (C-Br) | 120 - 125 |

| Methanol (-CH₂OH) | 60 - 70 |

| Quaternary Cyclopropyl (C-1) | 20 - 30 |

| Methylene Cyclopropyl (-CH₂-) | 10 - 20 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, and cyclopropyl groups. wpmucdn.comresearchgate.net

O-H Stretch: A strong, broad absorption band characteristic of the hydroxyl group's O-H stretching vibration is expected in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. orgchemboulder.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the methylene and cyclopropyl groups are expected just below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹). The cyclopropane C-H stretch often appears at a slightly higher frequency (around 3000-3080 cm⁻¹) than in other alkanes. nist.govnih.gov

C=C Stretch (Aromatic): Medium to weak absorptions corresponding to the carbon-carbon double bond stretching within the phenyl ring are expected in the 1450-1600 cm⁻¹ region. orgchemboulder.com

C-O Stretch: A strong band for the C-O stretching vibration of the primary alcohol is anticipated in the range of 1000-1075 cm⁻¹. orgchemboulder.com

C-Br Stretch: The stretching vibration for the carbon-bromine bond is expected to appear in the fingerprint region, typically below 700 cm⁻¹. wpmucdn.com

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the 1,4-disubstituted (para) benzene (B151609) ring typically result in a strong absorption band in the 800-860 cm⁻¹ region. wpmucdn.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Cyclopropyl/Methylene | 2850 - 3080 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-O Stretch | Primary Alcohol | 1000 - 1075 | Strong |

| C-H Bend (o.o.p) | p-Disubstituted Phenyl | 800 - 860 | Strong |

| C-Br Stretch | Aryl Halide | < 700 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound, with a molecular formula of C₁₀H₁₁BrO, the analysis would focus on the molecular ion peak and characteristic fragmentation patterns. uni.lu

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. nih.gov For C₁₀H₁₁⁷⁹BrO, the m/z would be approximately 226, and for C₁₀H₁₁⁸¹BrO, it would be 228. The presence of this characteristic isotopic pattern is strong evidence for a molecule containing one bromine atom.

Fragmentation Patterns: Alcohols typically undergo fragmentation via two main pathways: α-cleavage and dehydration. libretexts.orgwhitman.edu

α-Cleavage: Cleavage of the bond between the cyclopropyl ring and the -CH₂OH group is a likely fragmentation pathway. This could lead to the loss of a CH₂OH radical (mass 31), resulting in a (1-(4-bromophenyl)cyclopropyl) cation.

Dehydration: The loss of a water molecule (H₂O, mass 18) from the molecular ion is another common fragmentation for alcohols, leading to an [M-18]⁺ peak.

Benzylic-type Cleavage: The bond between the phenyl ring and the cyclopropyl group could cleave, potentially leading to a bromophenyl fragment or a cyclopropylmethanol (B32771) fragment. The stability of the aromatic ring suggests that a prominent peak for the bromophenyl cation (m/z 155/157) may be observed. nist.gov

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 226/228 | [C₁₀H₁₁BrO]⁺ | Molecular Ion (M⁺) |

| 208/210 | [C₁₀H₉Br]⁺ | Loss of H₂O (Dehydration) |

| 195/197 | [C₉H₈Br]⁺ | Loss of CH₂OH (α-Cleavage) |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies of Related Chalcone (B49325) Structures

Chalcones, or 1,3-diaryl-2-propen-1-ones, are structurally related compounds that have been extensively studied using single-crystal X-ray diffraction. eurjchem.comresearchgate.net Studies on brominated chalcone derivatives are particularly relevant, as they provide data on the geometry of the bromophenyl group and how it participates in crystal packing. iucr.orgmdpi.com

For example, the crystal structure of 4-Bromochalcone (3-(4-Bromophenyl)-1-phenyl-2-propen-1-one) has been determined. nih.gov These studies reveal key structural parameters and intermolecular interactions that are common in crystals containing the 4-bromophenyl moiety. The data often show a nearly planar conformation of the molecule and highlight the role of the bromine atom in forming halogen bonds or other weak intermolecular interactions that stabilize the crystal lattice. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 29.027 |

| b (Å) | 7.26 |

| c (Å) | 5.917 |

| β (°) | 101.38 |

| Volume (ų) | 1222.4 |

| Z | 4 |

The analysis of such structures provides a solid foundation for predicting the solid-state conformation and packing of this compound, suggesting the likely planarity of the phenyl ring and the potential for intermolecular interactions involving the bromine atom and the hydroxyl group.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

A comprehensive search of scientific literature and crystallographic databases was conducted to gather data regarding the Hirshfeld surface analysis of this compound. This investigation aimed to detail the intermolecular interactions that stabilize the compound in its crystalline state.

Despite a thorough search, no published crystallographic data or subsequent Hirshfeld surface analysis for the specific compound this compound could be located. The determination of a crystal structure through methods such as X-ray crystallography is a prerequisite for performing a Hirshfeld surface analysis. As no such structural determination appears to be available in the public domain, the detailed analysis of intermolecular interactions for this compound via this method cannot be provided at this time.

Therefore, data tables and detailed research findings concerning the d_norm, d_i, d_e surfaces, and fingerprint plots for this compound are not available.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic and Structural Properties

Quantum chemical methods are fundamental to understanding the electronic behavior and geometry of (1-(4-Bromophenyl)cyclopropyl)methanol. These studies provide a static, ground-state picture of the molecule's electron distribution and preferred spatial arrangement.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional structure of a molecule. By calculating the electron density, DFT methods can determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

While specific DFT geometry optimization data for this compound is not detailed in the available search results, such calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The resulting data would provide the precise coordinates of each atom in its optimized, lowest-energy state, forming the foundation for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack. Specific energy values for the HOMO, LUMO, and the energy gap for this compound are not available in the provided search results.

Mulliken Population Analysis for Charge Transfer

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. uni-muenchen.dewikipedia.org This provides insight into the distribution of electrons and helps to identify electrostatic interactions and potential charge transfer within the molecule. uni-muenchen.de The analysis partitions the total electron population among the different atoms, offering a picture of the local electronic environment. wikipedia.org

However, it is a method known to be highly dependent on the choice of basis set in the calculation, which can sometimes lead to unphysical results. wikipedia.orgq-chem.com While it is a historically important and widely used method, alternative approaches like Natural Population Analysis (NPA) are often preferred for their improved numerical stability. wikipedia.org Specific Mulliken charge values for the atoms in this compound have not been located in the search results.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is colored to indicate different regions of electrostatic potential:

Red: Electron-rich regions, indicating negative potential, are susceptible to electrophilic attack.

Blue: Electron-poor regions, indicating positive potential, are prone to nucleophilic attack.

Green: Neutral regions with intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the bromine atom due to their high electronegativity. Positive potential (blue) would be expected around the hydroxyl hydrogen. An MEP map for this specific molecule was not found in the search results.

Theoretical Studies on Reaction Mechanisms Involving Related Methanol (B129727) Compounds

Understanding the reaction mechanisms of a molecule is key to predicting its chemical behavior. While no specific theoretical studies on the reaction mechanisms of this compound were found, research on related compounds provides valuable context.

Theoretical studies on the reactions of radicals with simple alcohols like methanol and ethanol (B145695) have been performed. researchgate.net For example, the kinetics of phenyl radical reactions with methanol have been investigated, showing that hydrogen abstraction from the hydroxyl group is often the dominant pathway. researchgate.net Other studies have characterized the reaction channels of propargyl radicals with methanol. researchgate.net These types of studies use high-level computational methods to map out potential energy surfaces, identify transition states, and calculate reaction rates. Such approaches could be applied to this compound to understand its potential reactions, such as oxidation of the alcohol, reactions involving the aromatic ring, or opening of the cyclopropyl (B3062369) ring.

Mechanistic Insights into Catalytic Etherification Reactions

Computational and theoretical investigations serve as powerful tools to elucidate the intricate mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. In the context of catalytic etherification reactions, these studies can map out potential reaction pathways, identify key transition states, and quantify the energetic barriers associated with each step. This allows for a detailed understanding of how catalysts facilitate the formation of ethers from alcohols.

A theoretical investigation into the catalytic etherification of a substituted alcohol like this compound would likely begin by modeling the interactions between the alcohol, the catalyst, and the other reactants. Researchers would aim to answer several key questions:

Mode of Catalyst Activation: How does the catalyst activate the alcohol? Does it involve protonation of the hydroxyl group by an acid catalyst, coordination to a metal center in a transition-metal catalyzed process, or another mode of activation? Computational models can help determine the most energetically favorable pathway for this initial step.

Nature of the Rate-Determining Step: What is the slowest step in the reaction, and what is the structure of the transition state for this step? By calculating the energy of various intermediates and transition states, computational chemistry can identify the kinetic bottleneck of the reaction.

Role of Substituents: How do the 4-bromophenyl and cyclopropyl groups influence the reaction mechanism and kinetics? For example, the electron-withdrawing nature of the bromine atom and the unique electronic properties of the cyclopropyl ring could affect the stability of intermediates and the height of activation barriers.

Stereoselectivity and Regioselectivity: In cases where multiple products can be formed, computational studies can help predict and explain the observed selectivity. This is particularly relevant for complex molecules where steric and electronic factors can direct the reaction towards a specific outcome.

For analogous reactions, such as the palladium-catalyzed ring-opening of cyclopropyldiol derivatives, computational analysis has been instrumental in understanding the factors that control the regioselectivity of C-C bond cleavage. nih.gov Similarly, DFT studies have been employed to understand the role of ligands in controlling the selectivity of reactions involving alcohols. acs.org

In a hypothetical computational study of the acid-catalyzed etherification of this compound, one might expect to see a comparison of different possible mechanisms, such as SN1 and SN2 pathways. The calculations would likely explore the stability of potential carbocation intermediates, which could be influenced by the adjacent cyclopropyl and phenyl groups. The table below illustrates the kind of data that such a study might generate, comparing the calculated activation energies for different proposed steps in the reaction.

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Protonation of Alcohol | Acid Catalysis | - |

| C-O Bond Cleavage | SN1-like | Hypothetical Value A |

| Nucleophilic Attack | SN2-like | Hypothetical Value B |

Please note that the values in this table are purely illustrative and are not based on actual experimental or computational data for this compound.

Q & A

Basic: What are the established synthetic routes for (1-(4-bromophenyl)cyclopropyl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via two primary routes:

- Route 1: Reduction of the ketone precursor, (4-bromophenyl)cyclopropylmethanone, using sodium borohydride (NaBH₄) in methanol. This method achieves >85% yield when the reaction is conducted at 0–5°C for 2 hours, followed by aqueous workup .

- Route 2: Cyclopropanation of 4-bromostyrene derivatives via the Simmons-Smith reaction, followed by oxidation or hydroxylation. Yields vary (60–75%) depending on the steric hindrance of intermediates .

Critical Factors:

- Temperature control in Route 1 prevents over-reduction.

- In Route 2, the choice of cyclopropanation reagent (e.g., Zn/CH₂I₂ vs. Rh catalysts) impacts regioselectivity .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: The cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while the hydroxyl proton resonates as a broad singlet (δ 2.0–2.5 ppm). Aromatic protons from the 4-bromophenyl group show doublets (δ 7.3–7.6 ppm) .

- FTIR: Key peaks include O-H stretch (~3200 cm⁻¹), C-Br (560–600 cm⁻¹), and cyclopropane ring vibrations (980–1050 cm⁻¹) .

- Mass Spectrometry (EI): Molecular ion peak at m/z 242/244 (Br isotopic pattern), with fragmentation peaks at m/z 163 (loss of cyclopropane-CH₂OH) .

Advanced: How does the strained cyclopropane ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The cyclopropane ring’s angle strain increases electrophilicity at the adjacent carbon, facilitating:

- Esterification: Reaction with acetyl chloride in pyridine yields the acetate derivative (85% yield), useful for protecting the hydroxyl group during further functionalization .

- Ring-Opening Reactions: Under acidic conditions (H₂SO₄/EtOH), the cyclopropane ring undergoes cleavage to form allylic alcohols, though this pathway is less common due to steric protection by the 4-bromophenyl group .

Contradictions:

- Computational studies (DFT) suggest that electron-withdrawing substituents (e.g., Br) on the phenyl ring stabilize the cyclopropane ring, reducing ring-opening tendencies .

Advanced: What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution: Use of (R)- or (S)-Mosher’s acid chloride to form diastereomeric esters, separable via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .

- Asymmetric Catalysis: Employing Sharpless epoxidation or Jacobsen kinetic resolution on prochiral intermediates, achieving up to 90% ee .

- Biocatalysis: Lipase-mediated acetylation (e.g., CAL-B) selectively modifies the hydroxyl group, though yields are moderate (50–60%) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Protease Inhibitors: The compound serves as a scaffold for cysteine protease inhibitors (e.g., cathepsin B), where the cyclopropane ring enhances metabolic stability compared to linear analogs .

- Structure-Activity Relationship (SAR) Studies: Modifications at the hydroxyl or cyclopropane positions correlate with binding affinity in kinase inhibition assays .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies (AutoDock Vina): The 4-bromophenyl group occupies hydrophobic pockets in protease active sites, while the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., His159 in cathepsin B) .

- MD Simulations (GROMACS): Reveal that the cyclopropane ring’s rigidity reduces conformational entropy, improving binding specificity over flexible analogs .

Basic: What analytical challenges arise in quantifying trace impurities of this compound?

Methodological Answer:

- HPLC Analysis: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Detect impurities like unreacted ketone precursor (retention time: 8.2 min) and de-brominated byproducts .

- LOQ: Achieves 0.05% w/w for major impurities using UV detection at 254 nm .

Advanced: Can green chemistry approaches improve the sustainability of its synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.